![molecular formula C17H12N2O5 B2994442 Methyl 4-[(1,3-dioxoisoindol-4-yl)carbamoyl]benzoate CAS No. 391876-98-5](/img/structure/B2994442.png)
Methyl 4-[(1,3-dioxoisoindol-4-yl)carbamoyl]benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“Methyl 4-[(1,3-dioxoisoindol-4-yl)carbamoyl]benzoate” is a chemical compound with the molecular formula C18H13N3O5S. It is a unique chemical offered to early discovery researchers .
Synthesis Analysis
The synthesis of a similar compound, ®-2-(2-(1,3-dioxoisoindolin-2-yl)propanamido)benzoic acid methyl ester, has been reported . The process involved the esterification of anthranilic acid in an acidic medium to produce methyl anthranilate. This was followed by the fusion of alanine with phthalic anhydride at 150 °C, and then coupling with the produced methyl anthranilate to furnish the isoindole .Molecular Structure Analysis
The structure of a similar compound, methyl 4-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]-1-methyl-1H-pyrazol-5-carboxylate, has been determined by X-ray crystallography . The molecules of isoindole are connected in the form of dimers, and the π⋯π stacking interaction between aromatic rings further stabilizes the crystal packing .Wissenschaftliche Forschungsanwendungen
Crystal Engineering and Phase Transitions
Methyl 2-(carbazol-9-yl)benzoate showcases unique crystallographic properties, such as crystallizing with eight molecules in the crystallographic asymmetric unit. It undergoes a phase transition under high pressure, transforming to a structure with fewer molecules per unit. This transformation, driven by pressure, provides insights into crystal engineering techniques and the stabilization mechanisms underpinning phase transitions (Johnstone et al., 2010).
Neurodegenerative Disease Imaging
In the quest for new PET radiotracers for Alzheimer's disease imaging, derivatives of Methyl 4-[(1,3-dioxoisoindol-4-yl)carbamoyl]benzoate have been synthesized and investigated. These compounds, through their interaction with casein kinase 1, hold promise for enhancing the understanding and diagnosis of neurodegenerative diseases, offering a potential pathway for the development of novel imaging agents (Gao et al., 2018).
Liquid Crystalline Behavior and Mesophase Characterization
Research on isoindoline-1,3-dione-based mesogenic Schiff bases, which are structurally similar to Methyl 4-[(1,3-dioxoisoindol-4-yl)carbamoyl]benzoate, has led to the synthesis of compounds displaying enantiotropic liquid crystalline behavior. These findings contribute to the understanding of the relationship between chemical structure and mesomorphic properties, expanding the potential applications of these compounds in displays and optical devices (Dubey et al., 2018).
Electropolymerization and Electrochemical Studies
The synthesis and electropolymerization of Methyl 4-((9H-(carbazole-9-carbanothioylthio) benzoate (MCzCTB) were studied for their potential in supercapacitor and biosensor applications. This research demonstrates the influence of electron-withdrawing and donating groups on polymerization behavior and the capacitive properties of the resulting polymer, highlighting the versatility of these compounds in advanced material science (Ates et al., 2015).
Supramolecular Chemistry and Hydrogen Bonding
Studies on substituted 4-pyrazolylbenzoates, which share functional similarities with Methyl 4-[(1,3-dioxoisoindol-4-yl)carbamoyl]benzoate, reveal intricate supramolecular structures formed through hydrogen bonding. These structures, ranging from one-dimensional chains to three-dimensional frameworks, offer valuable insights into the design principles for molecular assemblies with potential applications in molecular recognition and self-assembly processes (Portilla et al., 2007).
Eigenschaften
IUPAC Name |
methyl 4-[(1,3-dioxoisoindol-4-yl)carbamoyl]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12N2O5/c1-24-17(23)10-7-5-9(6-8-10)14(20)18-12-4-2-3-11-13(12)16(22)19-15(11)21/h2-8H,1H3,(H,18,20)(H,19,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXGWPDGFKFJPBK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C(=O)NC2=CC=CC3=C2C(=O)NC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Benzoic acid, 3,3'-(1,3,6,8-tetrahydro-1,3,6,8-tetraoxobenzo[lmn][3,8]phenanthroline-2,7-diyl)bis[6-hydroxy-(9CI)](/img/structure/B2994359.png)

![N-(4,5-dichlorobenzo[d]thiazol-2-yl)-4-((4-fluorophenyl)sulfonyl)butanamide](/img/structure/B2994362.png)
![6'-Fluorospiro[cyclopropane-1,3'-indolin]-2'-one](/img/structure/B2994364.png)
![2,3-Dihydro-1,4-dioxino[2,3-b]pyridine-2-methanol](/img/structure/B2994366.png)
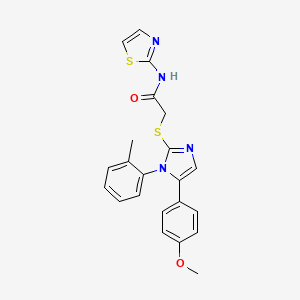
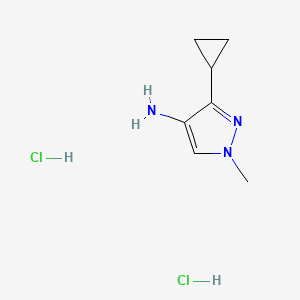
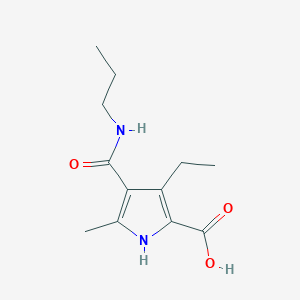
![N-isopentyl-2-(1-oxo-4-(p-tolyloxy)-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)acetamide](/img/structure/B2994373.png)
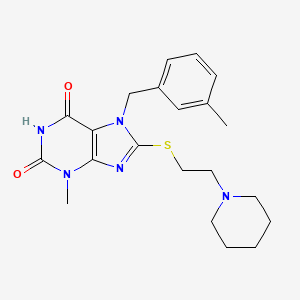
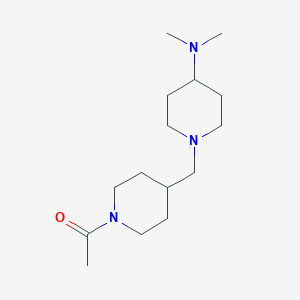
![Tert-butyl N-[2-(2-amino-4-chloroanilino)ethyl]carbamate](/img/structure/B2994378.png)
![2-(5-bromofuran-2-carbonyl)-8-fluoro-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2994380.png)
![N-(1-methoxypropan-2-yl)-1-(3-methoxypropyl)-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2994381.png)